molecular formula C17H18ClFN2OS B2939557 N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide CAS No. 2034456-81-8

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide

Cat. No.: B2939557
CAS No.: 2034456-81-8
M. Wt: 352.85
InChI Key: IGXUFTSORDMQHW-UHFFFAOYSA-N
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Description

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide is a synthetic acetamide derivative characterized by a unique structural framework. The molecule features:

While direct pharmacological data for this compound is absent in the provided evidence, its structural motifs align with bioactive acetamides reported in literature, such as antimicrobial, analgesic, or CNS-targeting agents .

Properties

IUPAC Name

N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-2-(2-chloro-6-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2OS/c18-14-3-1-4-15(19)13(14)9-17(22)20-10-16(21-6-2-7-21)12-5-8-23-11-12/h1,3-5,8,11,16H,2,6-7,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXUFTSORDMQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(CNC(=O)CC2=C(C=CC=C2Cl)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide, a compound with the molecular formula C17H18ClFN2OSC_{17}H_{18}ClFN_2OS, has garnered attention in recent years for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an azetidine ring, a thiophene moiety, and a chloro-fluorophenyl acetamide group. The molecular weight is approximately 352.85 g/mol. The structural representation can be summarized as follows:

  • IUPAC Name : N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-2-(2-chloro-6-fluorophenyl)acetamide
  • Molecular Formula : C17H18ClFN2OSC_{17}H_{18}ClFN_2OS
  • Molecular Weight : 352.85 g/mol

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties , particularly against various human cancer cell lines. Its effectiveness has been evaluated through in vitro assays, showing promising results.

In Vitro Studies

  • Cell Lines Tested :
    • A549 (lung cancer)
    • MCF-7 (breast cancer)
    • HepG2 (liver cancer)
  • Results :
    • The compound exhibited significant cytotoxic effects with IC50 values ranging from 5.1 µM to 22.08 µM across different cell lines.
    • For instance, against MCF-7 cells, the IC50 was reported at 5.10 ± 0.40 µM, indicating a potent inhibitory effect compared to standard drugs like doxorubicin (IC50 = 7.26 ± 0.30 µM) .

The proposed mechanism of action involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression. Studies suggest that the compound may interact with specific molecular targets involved in tumor growth and proliferation.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship indicates that modifications to the azetidine or thiophene components can significantly impact biological activity. Substituents on the phenyl ring also play a crucial role in enhancing potency against cancer cells.

Study 1: Discovery of Anticancer Thiourea-Azetidine Hybrids

A recent publication explored various thiourea-azetidine hybrids, including this compound. The study reported that certain derivatives showed enhanced antiproliferative activity against A549 and MCF-7 cell lines, confirming the compound's potential as an anticancer agent .

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to key proteins involved in cancer progression, such as VEGFR-2. These studies provide insights into how structural modifications can optimize therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole-Based Acetamides (Pharmaceutical Derivatives)

Examples :

  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

Structural Differences :

  • Core scaffold : Benzothiazole replaces the azetidine-thiophene moiety in the target compound.
  • Substituents : Trifluoromethyl and methoxy groups enhance lipophilicity and electron-withdrawing effects.

Functional Implications :

  • The target compound’s azetidine-thiophene unit may offer improved solubility or reduced toxicity compared to rigid benzothiazole cores.

Examples :

  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
  • Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide)

Structural Differences :

  • Substituents : Alkyl groups (e.g., diethylphenyl) and ether linkages (methoxymethyl) dominate.
  • Electron-withdrawing groups : Chloro substituents are common, but fluorine is absent.

Functional Implications :

  • Herbicidal activity correlates with chloro substituents and lipophilic side chains, which disrupt plant lipid biosynthesis .
  • The target compound’s fluorine and azetidine-thiophene groups likely redirect bioactivity away from herbicidal effects, possibly toward mammalian targets.
N-Substituted 2-Arylacetamides (Crystallographic Insights)

Example :

  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Structural Differences :

  • Dichlorophenyl vs. chloro-fluorophenyl : The latter’s asymmetric substitution may reduce steric hindrance.
  • Pyrazolyl vs. azetidine-thiophene : The pyrazolyl group introduces hydrogen-bonding sites.

Functional Implications :

  • Crystallographic studies show that dichlorophenyl acetamides form dimeric structures via N–H⋯O hydrogen bonds, influencing solid-state stability .

Data Table: Key Structural and Functional Comparisons

Compound Class Example Structure Key Substituents Biological Activity Reference
Target Compound Azetidine-thiophene + chloro-fluorophenyl Azetidine, thiophen-3-yl, Cl, F Hypothesized CNS activity N/A
Benzothiazole Acetamides Benzothiazole + trifluoromethyl/methoxy CF3, OCH3 Antimicrobial, Anticancer
Chloroacetamide Herbicides Diethylphenyl + methoxymethyl Cl, alkyl chains Herbicidal
N-Substituted 2-Arylacetamides Dichlorophenyl + pyrazolyl Cl, pyrazolyl Structural analogs to penicillin

Research Findings and Implications

Substituent Effects: Chloro and fluoro groups in the target compound may enhance metabolic stability compared to non-halogenated analogs, as seen in herbicidal chloroacetamides . The azetidine ring’s flexibility could improve blood-brain barrier penetration relative to rigid benzothiazole systems .

Hydrogen-Bonding Capacity :

  • Unlike pyrazolyl acetamides, which form stable dimers via N–H⋯O bonds , the target compound’s azetidine may prioritize intramolecular interactions, altering pharmacokinetics.

Therapeutic Potential: Structural alignment with N-substituted 2-arylacetamides suggests possible antimicrobial or anti-inflammatory activity, pending experimental validation .

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